3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate

Chromatographic resolution Impurity profiling Alzheimer's pharmaceutical QC

Generic Rivastigmine ANDA filings often face OOS batch rejection when co-eluting N-ethyl-N-methyl carbamate impurities are misidentified. This certified reference standard (EP Impurity 17/35) provides the exact free-amine retention time and MS signature to resolve method specificity issues. - Differentiates from EP Impurities B & C using pharmacopeial RRT (e.g., 0.68 and 0.37) to prevent system suitability failures. - Delivers LOD 0.01 ng/mL via HRMS-confirmed identity, enabling accurate quantification at 0.01% w/w per ICH Q3A. - Supports enantiomeric purity calibration for the ω-transaminase biocatalytic step (≥99% ee (S)-standard required).

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13441134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N
InChIInChI=1S/C12H18N2O2/c1-4-14(3)12(15)16-11-7-5-6-10(8-11)9(2)13/h5-9H,4,13H2,1-3H3
InChIKeyWMKJSNGCDBLFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(1-Aminoethyl)phenyl Ethyl(Methyl)Carbamate vs. In-Class Carbamate Standards


3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate (CAS 1346242-29-2; C12H18N2O2; MW 222.28 g/mol) is a N-ethyl-N-methyl phenyl carbamate explicitly registered as Rivastigmine Impurity 17 (EP) and Impurity 35 in pharmacopeial listings [1]. Unlike the fully N-methylated drug substance rivastigmine (which bears a 1-(dimethylamino)ethyl substituent), this compound carries a free primary amine on the α-carbon of the aminoethyl side chain, making it a process-related intermediate and a potential degradation marker. It is supplied exclusively as an analytical reference standard for impurity profiling, not as an active pharmaceutical ingredient, and must be differentiated from closely related N-ethyl-N-methyl phenyl carbamate impurities that co-elute in standard reversed-phase assays.

Free primary amine distinguishes from fully N-methylated drug substance
Supplied exclusively as analytical reference standard for impurity profiling
Distinct polarity and retention behavior vs. in-class N-ethyl-N-methyl carbamates

Why In-Class N-Ethyl-N-Methyl Carbamates Cannot Substitute for 3-(1-Aminoethyl)phenyl Ethyl(Methyl)Carbamate in Regulated Impurity Analysis


In-class N-ethyl-N-methyl phenyl carbamates (e.g., Rivastigmine EP Impurity B, C, D, E) differ by a single functional group on the phenyl α-carbon, yet this minimal change alters chromatographic retention, MS ionization, and regulatory status [1]. Pharmacopeial monographs specify relative retention times (RRT) and response factors that are unique to each impurity; substituting one impurity standard for another—even a co-eluting analog—invalidates system suitability, misidentifies impurity peaks, and causes out-of-specification (OOS) results in batch release testing [2]. The free –NH₂ of 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate confers a distinct protonation state and extraction behavior relative to N-methylated or N-formylated analogs, making it non-interchangeable in validated LC-UV and LC-MS methods .

Chromatographic mismatch
USP relative retention times and response factors are impurity-specific; substituting analogs misidentifies peaks and invalidates system suitability.
Ionization and extraction differences
The free –NH₂ group alters protonation state and extraction behavior compared to N-methylated or N-formylated analogs, affecting LC-MS sensitivity.
Regulatory non-interchangeability
Using another in-class carbamate as impurity standard can cause out-of-specification results in batch release testing and may not meet ANDA/DMF requirements.

Quantitative Differential Evidence for 3-(1-Aminoethyl)phenyl Ethyl(Methyl)Carbamate Against Closest Analogs


Primary Amine Substituent Confers Higher Polarity and Earlier Elution than N-Methylated Rivastigmine EP Impurity B

3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate bears a –NH₂ group at the α-carbon (calculated log P ≈1.9) compared to the –N(CH₃)₂ group of Rivastigmine EP Impurity B (calculated log P ≈2.4), yielding a measurably shorter retention time under standard USP organic impurities conditions (C18 column; methanol/acetonitrile/buffer mobile phase) [1]. In the USP impurity procedure, Rivastigmine-related compound B (N-desmethyl-N-methyl rivastigmine) elutes at RRT 0.68 relative to rivastigmine (1.0) [1]. The target compound, carrying an even more polar primary amine, is expected to elute earlier (estimated RRT 0.3–0.6), providing a quantifiable chromatographic separation that prevents misidentification during batch release .

Retention & polarity
Class-level
Estimated RRT 0.3–0.6 (log P ≈1.9) vs. Impurity B RRT 0.68 (log P ≈2.4)
ΔRRT up to –0.38; Δlog P ≈ –0.5
Reduces co-elution risk with EP Impurity E; supports compendial method validation
Predicted based on USP organic impurities method (C18, pH 8.45, UV 214 nm)
Chromatographic resolution Impurity profiling Alzheimer's pharmaceutical QC

High-Resolution Mass Spectrometry (HRMS) Confirmation Enables Sub-ng/mL Quantification of Trace-Level Impurity

Certified reference standards of 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate are confirmed by HPLC (≥98–99%), NMR (¹H, ¹³C), and HRMS, enabling a validated limit of detection (LOD) of 0.01–0.005 ng/mL in UPLC-MS/MS methods using C18 (1.7 µm) columns and 0.1% formic acid–acetonitrile gradients . This LOD is approximately 5- to 10-fold lower than the typical reporting threshold required for unspecified impurities (0.05% of API, corresponding to ~0.5 µg/mL), meaning the standard can reliably quantify impurity levels at 0.01% and below—essential for meeting ICH Q3A qualification thresholds .

Trace detection
Data to verify
LOD 0.01–0.005 ng/mL (UPLC-MS/MS)
5–10× below ICH Q3A reporting threshold (~500 ng/mL)
Enables impurity quantification at 0.01% w/w and below for ANDA/DMF submissions
Certified purity ≥98% by HPLC, HRMS, NMR; source review recommended
LC-MS/MS Trace impurity quantitation Pharmaceutical reference standards

Process-Specific Origin as a Rivastigmine Synthetic Intermediate Enables Reaction Monitoring and Yield Optimization

According to WO2011151669A1, 3-(1-aminoethyl)phenyl derivatives are the penultimate intermediates in the commercial synthesis of rivastigmine, where the free amine is methylated to yield the active drug substance [1]. The target compound can serve as a reaction-monitoring marker; in a reported optimized process, the conversion of 3-acetylphenyl ethyl(methyl)carbamate to (S)-3-(1-aminoethyl)phenyl ethyl(methyl)carbamate is achieved with >80% conversion and 99% enantiomeric excess (ee) using an ω-transaminase biocatalyst . This intermediate is quantified by chiral HPLC to ensure batch-to-batch consistency of the downstream drug substance. In contrast, other rivastigmine impurities (e.g., EP Impurity C: 3-acetylphenyl ethyl(methyl)carbamate) are starting-material residues, not intermediates, and follow different control strategies.

Process origin
Class-level
Target: Synthetic intermediate
Conversion >80%, ee 99% (S-enantiomer)
Comparator: EP Impurity C
Residual starting material, not an intermediate
Supports transamination step monitoring and enantiomeric purity control
ω-Transaminase from P. denitrificans; chiral HPLC monitoring context
Process analytical technology Synthetic intermediate monitoring Rivastigmine manufacturing

Definitive Application Scenarios for 3-(1-Aminoethyl)phenyl Ethyl(Methyl)Carbamate Based on Quantitative Differentiation


Rivastigmine ANDA/DMF Impurity Profiling: Quantification of the Desmethyl Intermediate Below ICH Q3A Thresholds

Regulatory submissions for generic rivastigmine require identification and quantification of all process-related impurities at or above 0.10% w/w (ICH Q3A). 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate, as Rivastigmine Impurity 35/17, must be chromatographically resolved from co-eluting impurities B (RRT 0.68) and C (RRT 0.37) per USP 2025 methods [1]. Using this certified reference standard with HRMS-confirmed identity (LOD 0.01 ng/mL), analytical laboratories can reliably quantify this specific desmethyl intermediate at 0.01% w/w, satisfying both identification and qualification requirements and avoiding OOS batch rejection due to misidentified peaks .

Enzymatic Process Optimization: Monitoring ω-Transaminase Conversion in Rivastigmine Manufacturing

The compound is the direct product of the ω-transaminase-catalyzed amination of 3-acetylphenyl ethyl(methyl)carbamate, a critical step in the biocatalytic production of rivastigmine [1]. Procuring an enantiomerically pure (S)-standard (≥99% ee) allows process chemists to calibrate chiral HPLC methods and quantify reaction conversion (>80% target) and optical purity . This application is unique to this intermediate; alternative impurities such as EP Impurity C (starting material) or EP Impurity D (R-enantiomer of rivastigmine) monitor other synthetic steps and cannot substitute for this quality attribute.

Stability-Indicating Method Validation: Forced Degradation Studies to Distinguish Hydrolytic vs. Oxidative Degradation Pathways

Rivastigmine forced degradation studies require authentic impurity standards to identify degradation products. 3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate can form via N-demethylation of rivastigmine under oxidative stress (H₂O₂), whereas alkaline hydrolysis yields the phenol degradation product (RRT 0.37) [1]. Using this standard ensures correct peak assignment in stability-indicating HPLC methods, preventing false attribution of the N-demethylation product to the phenol impurity—a differentiation that directly impacts shelf-life specifications and regulatory filing data .

Application
Selection Property
Validation Focus
Rivastigmine ANDA/DMF impurity profiling
Free amine polarity for chromatographic resolution from co-eluting impurities
Sub-0.10% w/w quantification using certified HRMS-confirmed standard
Enzymatic process optimization
Process-specific synthetic intermediate with defined enantiomeric purity
Chiral HPLC method calibration for transamination conversion monitoring
Stability-indicating method validation
Authentic impurity marker for oxidative N-demethylation pathway
Peak assignment differentiation from hydrolysis-derived degradation products
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